molecular formula C16H13N5O2S2 B2881559 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903636-67-8

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2881559
CAS No.: 1903636-67-8
M. Wt: 371.43
InChI Key: ASHIYMFKNXFEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with a unique molecular structure combining elements of thieno[2,3-d]pyrimidin, benzo[c][1,2,5]thiadiazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis:

    • React 2-methyl-4-oxothieno[2,3-d]pyrimidine with ethylamine under mild heating.

    • Purify the resulting product using recrystallization techniques.

  • Carboxamide Formation:

    • Use an acyl chloride derived from benzo[c][1,2,5]thiadiazole-5-carboxylic acid.

    • Combine the acyl chloride with the previously synthesized thieno[2,3-d]pyrimidin compound in the presence of a base like triethylamine.

  • Purification:

    • Employ column chromatography to isolate the final product.

Industrial Production Methods: Scaled-up synthesis might involve:

  • Optimized reaction temperatures to improve yield.

  • Use of continuous-flow reactors to maintain steady-state conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Exposure to strong oxidizing agents converts the thieno[2,3-d]pyrimidin moiety to sulfone derivatives.

  • Reduction:

    • Hydrogenation reduces the carboxamide group to an amine.

  • Substitution:

    • Electrophilic substitution on the benzo[c][1,2,5]thiadiazole ring under acidic conditions.

Common Reagents and Conditions

  • Oxidation: Use of m-chloroperbenzoic acid (mCPBA).

  • Reduction: Employing hydrogen gas with a palladium catalyst.

  • Substitution: Use of bromine in the presence of a Lewis acid catalyst.

Major Products Formed

  • From oxidation: sulfone derivatives.

  • From reduction: primary amines.

  • From substitution: halogenated derivatives.

Scientific Research Applications

  • Chemistry:

    • As a reagent in organic synthesis to form complex molecular frameworks.

  • Biology:

    • Potential inhibitor in enzyme activity studies.

  • Medicine:

    • Investigated for its role in targeting cancerous cells due to its structural mimicry of nucleotides.

  • Industry:

    • Utilized in the development of semiconductors for electronic devices.

Mechanism of Action

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide acts primarily through:

  • Binding to Enzyme Sites: Inhibits specific enzymatic activities.

  • Interacting with DNA: Intercalates between DNA strands, disrupting replication.

  • Pathways Involved: Inhibition of pathways involving dihydrofolate reductase, affecting cell proliferation.

Comparison with Similar Compounds

  • N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide

    • Slight alteration in carboxamide positioning.

  • N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

    • Variation in the ethyl to methyl group.

Uniqueness:

  • The 5-carboxamide position in N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide enhances its ability to interact with specific biological targets compared to its 6-carboxamide counterpart.

  • The ethyl chain length impacts its binding affinity and solubility compared to its methyl analog.

Intricate, potent, and unique, this compound marks a promising candidate across scientific fields. Curious how it could fit into your latest project?

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-9-18-15-11(4-7-24-15)16(23)21(9)6-5-17-14(22)10-2-3-12-13(8-10)20-25-19-12/h2-4,7-8H,5-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHIYMFKNXFEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.